molecular formula C171H283N55O49S6 B1151365 Kaliotoxin-1

Kaliotoxin-1

カタログ番号 B1151365
分子量: 4149.89 Da
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kaliotoxin-1 (KTX1) has been isolated from the venom of the Scorpion Androctonus mauretanicus mauretanicus. Kaliotoxin-1 shows a high structural affinity with Iberiotoxin and Charybdotoxin that inhibit KCa2+ channels activity. According to several studies, it appears that Kaliotoxin-1 has a weak inhibitory effect on KCa2+ channels, but it is a potent and selective inhibitor of voltage-activated potassium channel (Kv1.1, Kv1.2, Kv1.3).

科学的研究の応用

  • Therapeutic Potential in Neurological Disorders :

    • KTX-1 is a selective blocker of voltage-gated potassium channels (Kv), specifically Kv1.1 and Kv1.3, which are expressed in T lymphocytes and in certain areas of the central nervous system. Blockage of these channels can inhibit T lymphocyte activation and improve impaired neuronal conduction in demyelinated axons. This suggests potential therapeutic applications for diseases like multiple sclerosis (Beeton et al., 2001).
  • Role in Bone Resorption and Periodontal Disease :

    • KTX-1 has shown potential in reducing inflammatory bone resorption. For example, it was observed that systemic administration of KTX-1 reduced bone resorption in experimental periodontal disease in rats, possibly by decreasing RANKL mRNA expression by T-cells in gingival tissue (Valverde et al., 2003).
  • Insights into Neuro-Immuno-Endocrine Axis Modulation :

    • The neuro-immuno-endocrine effects of KTX-1 have been investigated, with studies showing that intracerebroventricular injection of KTX-1 leads to severe alterations in hypothalamus and thyroid function, potentially by activating inflammatory responses and inducing oxidative stress in these organs (Ladjel-Mendil et al., 2016).
  • Exploring Structural and Functional Properties :

    • Research has focused on understanding the structure and function of KTX-1, particularly its interaction with potassium channels. For instance, studies have detailed the synthesis and characterization of KTX-1, examining its sequence and structure, and how these relate to its activity in blocking potassium channels (Romi et al., 1993).
  • Implications for Cancer Therapy :

    • While not directly related to KTX-1, studies on immunotoxins, which combine toxins with specific targeting mechanisms, could provide a broader context for understanding how toxins like KTX-1 might be harnessed in targeted therapies for conditions such as cancer (Kreitman, 1998).
  • Potential in Treating Hyperkalemia :

    • KTX-1 has been studied for its potential in treating hyperkalemia, a condition characterized by elevated serum potassium levels. The toxin's ability to inhibit potassium channels may normalize cell excitability under hyperkalemic conditions (Lal, 2018).

特性

分子式

C171H283N55O49S6

分子量

4149.89 Da

外観

White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Val-Glu-Ile-Asn-Val-Lys-Cys8-Ser-Gly-Ser-Pro-Gln-Cys14-Leu-Lys-Pro-Cys18-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys28-Met-Asn-Arg-Lys-Cys33-His-Cys35-Thr-Pro-Lys-OHDisulfide bonds between Cys8-Cys28, Cys14-Cys33 and Cys18-Cys35)Length (aa): 38

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。